2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide
説明
特性
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-23-19-20(29-13)18(14-8-10-15(22)11-9-14)24-26(21(19)28)12-17(27)25(2)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFWTCFRODLHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide , a thiazolo[4,5-d]pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- A thiazolo[4,5-d]pyridazine core.
- A fluorophenyl group which may enhance its interaction with biological targets.
- An acetamide functional group that contributes to its pharmacological profile.
The molecular formula is with a molecular weight of approximately 424.4 g/mol .
The biological activity of the compound is primarily linked to its ability to interact with specific kinases and enzymes involved in various signaling pathways. Notably, studies have highlighted its inhibitory effects on several kinases, which are critical in cancer progression and neurodegenerative diseases.
Inhibition of Kinases
Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant inhibitory activity against:
- CDK5/p25 (Cyclin-dependent kinase)
- GSK-3α/β (Glycogen synthase kinase 3)
- DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase)
In vitro assays demonstrated that compounds with similar structures showed IC50 values ranging from 0.14 µM to 8.1 µM against these kinases, indicating potent biological activity .
Antiproliferative Effects
The compound's antiproliferative effects have been evaluated against various cancer cell lines. For instance:
- Cell Lines Tested : BT-474 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
- Results : Compounds similar to the target compound demonstrated significant growth inhibition at concentrations as low as 10 µM .
Case Studies
- Case Study on Kinase Inhibition :
- Anticancer Activity :
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Range (µM) | Cell Lines Tested |
|---|---|---|---|
| Kinase Inhibition | CDK5/p25 | >10 | N/A |
| GSK-3α/β | 0.23 - 0.43 | N/A | |
| DYRK1A | 0.14 - 0.82 | N/A | |
| Antiproliferative Effects | Breast Cancer | <10 | BT-474, MDA-MB-231 |
| Prostate Cancer | <10 | PC3 |
科学的研究の応用
Anticancer Properties
The thiazolo[4,5-d]pyridazine derivatives are known for their anticancer properties. The unique structure of this compound allows it to interact with various biological targets, particularly kinases involved in cancer progression.
- Mechanism of Action : The compound likely inhibits key kinases associated with oncogenic processes, such as AKT2/PKBβ. This inhibition can disrupt signaling pathways that promote tumor growth and survival.
- Selectivity : Preliminary studies indicate that this compound exhibits lower toxicity towards non-cancerous cells while effectively inhibiting the growth of cancer cell lines, suggesting a favorable therapeutic index.
Enzymatic Inhibition
The compound's structural features may enhance its ability to modulate enzymatic activity, making it a candidate for further studies in enzyme inhibition.
- Kinase Profiling : Similar compounds have demonstrated significant inhibitory effects on various kinases. For instance, derivatives have shown low micromolar activity against AKT2/PKBβ, which is crucial for glioma malignancy.
Glioblastoma Treatment
A study focusing on pyrano[2,3-c]pyrazole derivatives revealed that compounds similar to this one inhibited neurosphere formation in patient-derived glioma stem cells. This suggests potential applications for treating resistant glioblastoma variants.
Kinase Inhibition Studies
Comprehensive screenings of related compounds against multiple purified kinases indicated significant inhibitory effects on specific targets like AKT2/PKBβ. These findings correlate with reduced tumor cell viability, highlighting the potential for developing targeted therapies based on this compound.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The thiazolo[4,5-d]pyridazin core distinguishes the target compound from pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16c , 16d , and 16a in and ). Key differences include:
- Electron Distribution : The thiazole sulfur atom in the target compound may engage in hydrogen bonding or hydrophobic interactions, whereas the pyrimido-oxazin core contains oxygen and nitrogen atoms, enabling polar interactions .
- Ring Strain : The fused thiazole-pyridazin system may exhibit different conformational flexibility compared to pyrimido-oxazin analogs, impacting binding to biological targets.
Substituent Effects
N-Substituted Acetamide Groups
- Analog (RN:942003-99-8) : Substitution with N-(4-chlorophenyl) increases electronegativity and may alter solubility or metabolic pathways .
Aromatic Substituents
HPLC and Purity Data
While HPLC data for the target compound is unavailable, analogs provide insights:
- Bulky substituents (e.g., isopropyl in 16d ) increase retention time, suggesting higher hydrophobicity. The target’s fluorophenyl group may similarly extend retention compared to unsubstituted analogs.
Implications for Drug Design
- Thiazolo-Pyridazin Core : May offer advantages in targeting enzymes or receptors sensitive to sulfur-containing heterocycles, such as tyrosine kinases or phosphodiesterases.
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to the 4-chlorophenyl analog (RN:942003-99-8), as fluorine is less prone to oxidative metabolism .
- N-Methyl-N-Phenylacetamide : This group may reduce amide bond hydrolysis compared to unsubstituted acetamides, enhancing oral bioavailability.
Q & A
Q. Critical Conditions :
- Temperature control (60–120°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, THF for cyclization).
- Purification via column chromatography or recrystallization .
Basic Question: How is structural integrity validated for this compound, and what analytical techniques are prioritized?
Answer:
Validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Verifies molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) .
Q. Data Contradiction Analysis :
- Discrepancies in IC₅₀ values (e.g., 2.3 μM vs. 5.7 μM for similar compounds) may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Resolution: Standardize protocols (e.g., Eurofins Panlabs’ kinase panel) and validate with orthogonal assays (SPR, ITC) .
Advanced Question: What strategies resolve enantiomorph-polarity ambiguities in X-ray crystallography for this compound?
Answer:
- Flack Parameter Analysis : Refine using SHELXL to distinguish between enantiomers. A Flack x parameter near 0.0 indicates correct chirality .
- Twinned Data Handling : Use PLATON to detect pseudosymmetry and apply twin refinement .
- Case Example : A 2023 study resolved polarity errors in a related thiazolo derivative by combining high-resolution data (d ~ 0.8 Å) and Bayesian refinement .
Advanced Question: How can mechanistic studies elucidate its enzyme inhibition mode (e.g., competitive vs. allosteric)?
Answer:
- Kinetic Assays : Measure Vₘₐₓ/Kₘ under varying substrate/inhibitor concentrations. Lineweaver-Burk plots distinguish competitive inhibition .
- HDX-MS : Map conformational changes in target enzymes upon binding .
- Molecular Dynamics : Simulate binding poses (e.g., 100-ns simulations in GROMACS) to identify key residues (e.g., Lys123 in kinase X) .
Example Finding : A 2024 study linked the compound’s 4-oxo group to hydrogen bonding with EGFR’s hinge region, confirming competitive inhibition .
Advanced Question: How are discrepancies in reported solubility profiles reconciled?
Answer:
Discrepancies arise from:
- Solvent Systems : DMSO vs. PBS solubility varies by 10-fold .
- pH Effects : Protonation of the acetamide group increases solubility at pH < 5 .
Q. Resolution :
- Standardize measurement protocols (e.g., OECD 105 shake-flask method).
- Use Hansen solubility parameters to predict optimal solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
